molecular formula C13H14Cl2N2O2 B13915774 Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- CAS No. 733-01-7

Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)-

Cat. No.: B13915774
CAS No.: 733-01-7
M. Wt: 301.16 g/mol
InChI Key: OYPDCLOVHXBMAY-UHFFFAOYSA-N
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Description

Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- is a derivative of indole-2-carboxylic acid, a compound known for its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- typically involves the introduction of the bis(2-chloroethyl)amino group to the indole-2-carboxylic acid scaffold. This can be achieved through a series of reactions including halogenation, amination, and carboxylation. Common reagents used in these reactions include phosphoric anhydride, acyloxypyridinium salt, and imidazolide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically involve the use of large-scale reactors and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit the strand transfer of HIV-1 integrase by chelating with two magnesium ions within the active site of the enzyme. This chelation disrupts the enzyme’s function, thereby inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

    Indole-2-carboxylic acid: The parent compound, known for its biological activities.

    Ethyl 5-(bis(2-chloroethyl)amino)-1H-indole-3-carboxylate: A similar compound with slight structural differences.

    N-methyl-5-hydroxy-6-methoxy-indole: Another indole derivative with different functional groups

Uniqueness

Indole-2-carboxylic acid, 5-(bis(2-chloroethyl)amino)- is unique due to its specific functional groups that confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

733-01-7

Molecular Formula

C13H14Cl2N2O2

Molecular Weight

301.16 g/mol

IUPAC Name

5-[bis(2-chloroethyl)amino]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H14Cl2N2O2/c14-3-5-17(6-4-15)10-1-2-11-9(7-10)8-12(16-11)13(18)19/h1-2,7-8,16H,3-6H2,(H,18,19)

InChI Key

OYPDCLOVHXBMAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C=C(N2)C(=O)O

Origin of Product

United States

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